molecular formula C18H25FN2 B11639587 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B11639587
M. Wt: 288.4 g/mol
InChI Key: RBGAXWHCLMAZKK-UHFFFAOYSA-N
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Description

1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a cyclohexenylmethyl group and a fluorophenylmethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl chloride, followed by the introduction of the 3-fluorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons or amines.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclohexenyl)ethanol: Shares the cyclohexenyl group but differs in the functional groups attached to the ring.

    4-Methylcyclohex-3-en-1-one: Contains a similar cyclohexenyl structure but with different substituents.

    3-Methyl-3-cyclohexen-1-one: Another compound with a cyclohexenyl group but different functional groups.

Uniqueness

1-[(Cyclohex-3-en-1-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is unique due to its combination of a piperazine ring with both cyclohexenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25FN2

Molecular Weight

288.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H25FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChI Key

RBGAXWHCLMAZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

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